

1,3-Diphenyl-d10-urea molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diphenyl-d10-urea

Cat. No.: B591134

[Get Quote](#)

Introduction to 1,3-Diphenyl-d10-urea

1,3-Diphenyl-d10-urea is the deuterated form of 1,3-Diphenylurea, where ten hydrogen atoms on the phenyl rings have been replaced by deuterium.^[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The substitution with deuterium can influence the pharmacokinetic and metabolic profiles of the molecule, a factor of consideration in drug development.^{[1][2]}

Physicochemical Properties

The key physicochemical properties of **1,3-Diphenyl-d10-urea** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{13}H_2D_{10}N_2O$	[1]
Molecular Weight	222.31 g/mol	[1] [3] [4] [5]
Exact Mass	222.1577 Da	[3] [4]
CAS Number	108009-46-7	[1] [3] [4] [5]
Synonyms	N,N'-di(phenyl-d5)-urea, sym-Diphenylurea-d10	[3] [4]
Purity	99 atom % D, min 98% Chemical Purity	[3]
Appearance	Solid	[1]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

For **1,3-Diphenyl-d10-urea**, the calculation is as follows:

- Carbon (C): 13 atoms \times 12.011 u = 156.143 u
- Hydrogen (H): 2 atoms \times 1.008 u = 2.016 u
- Deuterium (D or 2H): 10 atoms \times 2.014 u = 20.140 u
- Nitrogen (N): 2 atoms \times 14.007 u = 28.014 u
- Oxygen (O): 1 atom \times 15.999 u = 15.999 u

Total Molecular Weight = 156.143 + 2.016 + 20.140 + 28.014 + 15.999 = 222.312 u

This calculated value is consistent with the reported molecular weight of 222.31 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It is important to distinguish between molecular weight, which is an average based on the natural abundance of isotopes, and the monoisotopic mass (or exact mass), which is calculated using the mass of the most abundant isotope of each element. The exact mass is particularly relevant in high-resolution mass spectrometry.

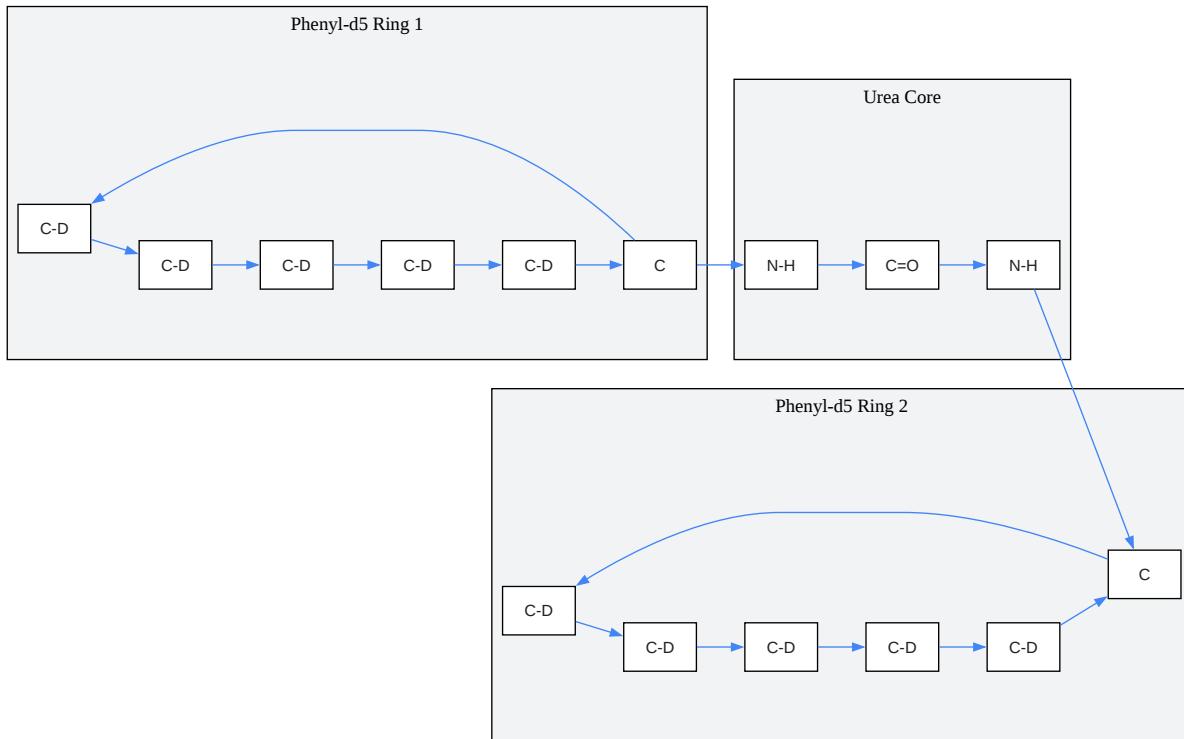
Experimental Protocol: Mass Spectrometry for Molecular Weight Verification

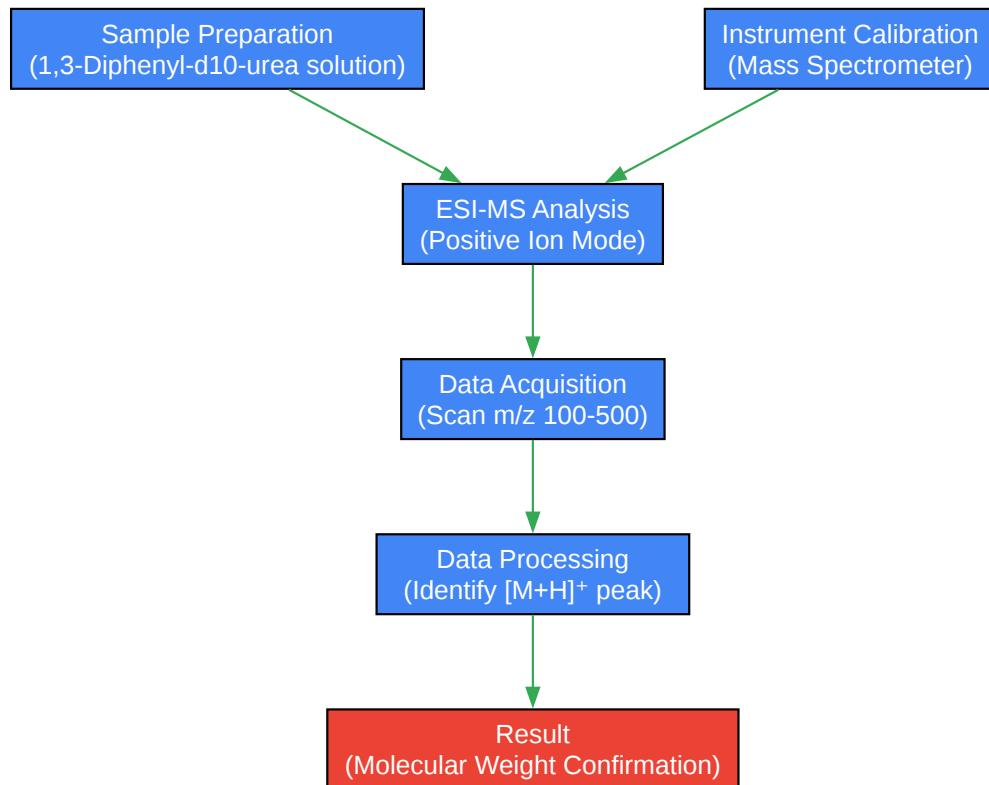
The following is a generalized protocol for the verification of the molecular weight of **1,3-Diphenyl-d10-urea** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of **1,3-Diphenyl-d10-urea**.

Materials and Reagents:

- **1,3-Diphenyl-d10-urea** sample
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water
- Mass spectrometer with an ESI source


Procedure:


- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **1,3-Diphenyl-d10-urea** in methanol.
 - From the stock solution, prepare a 10 µg/mL working solution in 50:50 methanol/water with 0.1% formic acid.
- Instrumentation Setup:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines.
 - Set the ESI source to positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

- Data Acquisition:
 - Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 $\mu\text{L}/\text{min}$).
 - Acquire mass spectra over a relevant m/z range (e.g., 100-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.
 - The expected m/z for $[\text{M}+\text{H}]^+$ of **1,3-Diphenyl-d10-urea** is approximately 223.165 (222.1577 + 1.0073).
 - Compare the experimentally observed m/z with the theoretical value to confirm the identity and molecular weight of the compound.

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the analysis of **1,3-Diphenyl-d10-urea**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diphenylurea-d10 (sym-Diphenylurea-d10) | Isotope-Labeled Compounds | 108009-46-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]
- 4. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [lgcstandards.com]

- 5. 1,3-Diphenyl-d10-urea | CAS 108009-46-7 | LGC Standards [[lgcstandards.com](#)]
- To cite this document: BenchChem. [1,3-Diphenyl-d10-urea molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591134#1-3-diphenyl-d10-urea-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com